molecular formula C10H8N2O2 B114394 3-pyrrol-1-ylpyridine-4-carboxylic Acid CAS No. 153716-51-9

3-pyrrol-1-ylpyridine-4-carboxylic Acid

Cat. No.: B114394
CAS No.: 153716-51-9
M. Wt: 188.18 g/mol
InChI Key: REIAJEVJCAYSBA-UHFFFAOYSA-N
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Description

3-Pyrrol-1-ylpyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyrrol-1-ylpyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-4-carboxylic acid with pyrrole in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrol-1-ylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Scientific Research Applications

3-Pyrrol-1-ylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-pyrrol-1-ylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrole ring structure but differ in their functional groups and biological activities.

    Pyrrolopyrazines: These compounds have a similar fused ring system but with different nitrogen positioning and properties.

    Pyrrolone Derivatives: These compounds also contain the pyrrole ring but with variations in the attached functional groups.

Uniqueness: 3-Pyrrol-1-ylpyridine-4-carboxylic acid is unique due to its specific combination of the pyrrole and pyridine rings with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-pyrrol-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIAJEVJCAYSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372720
Record name 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153716-51-9
Record name 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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